1-(5-Ethoxyfuran-2-yl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-ethoxyfuran-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-10-8-5-4-7(11-8)6(2)9/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTYDKLGVJZTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(O1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of the Furan Ketone System
Elucidation of Reaction Mechanisms Involving the Furan-Ketone Moiety
Understanding the reaction mechanisms of the furan-ketone system is essential for predicting its behavior and designing synthetic pathways. These mechanisms are governed by the electronic properties of the furan (B31954) ring, which are further modulated by the ethoxy and acetyl substituents.
Chemical reactions are fundamentally characterized by the breaking and forming of chemical bonds. This cleavage can occur through two primary mechanisms: heterolysis and homolysis. maricopa.edulibretexts.org
Heterolytic Cleavage: In this process, a covalent bond breaks in such a way that one of the fragments retains both of the bonding electrons, resulting in the formation of ions. maricopa.edulibretexts.org For 1-(5-ethoxyfuran-2-yl)ethan-1-one, heterolytic cleavage is common. For instance, in the presence of a strong acid, the C-O bond of the ether linkage could cleave heterolytically. Similarly, reactions involving the carbonyl group often proceed via intermediates formed through the heterolytic cleavage of the C-C bond adjacent to the carbonyl, especially in reactions like the haloform reaction. The generation of carbocation intermediates in electrophilic substitution reactions on the furan ring also involves heterolytic cleavage of a C-H bond. chemicalbook.comdalalinstitute.com
Homolytic Cleavage: This type of cleavage involves the even distribution of the bonding electrons between the two separating fragments, leading to the formation of radicals. maricopa.edulibretexts.org Homolytic cleavage typically requires energy input in the form of heat or light. libretexts.org For furan derivatives, homolytic cleavage of a C-O bond within the ring has been reported, particularly under photoinduced palladium catalysis, leading to ring-opening reactions. researchgate.net In the context of this compound, the C-H bonds of the methyl group on the acetyl substituent could undergo homolytic cleavage to form radical intermediates under specific conditions, such as in free-radical halogenation.
| Cleavage Type | Bond Involved (Example) | Resulting Species | Conditions |
| Heterolytic | Furan C-H | Carbocation & Hydride | Electrophilic Aromatic Substitution |
| Heterolytic | Carbonyl C-C | Enolate & Cation | Base-catalyzed reactions |
| Homolytic | Furan C-O | Diradical | Photochemical/Heat |
| Homolytic | α-Carbon C-H | Alkyl Radical & H Radical | Radical Initiators (e.g., UV light) |
The dual functionality of the furan-ketone system allows it to participate in both electrophilic and nucleophilic reactions.
Electrophilic Pathways: An electrophile is a species that accepts an electron pair to form a new covalent bond. masterorganicchemistry.com The furan ring in this compound is electron-rich due to the lone pairs on the oxygen atom, making it susceptible to attack by electrophiles. chemicalbook.compearson.com The reactivity of the furan ring toward electrophiles is significantly higher than that of benzene (B151609). chemicalbook.com The presence of the electron-donating ethoxy group at the 5-position further enhances the electron density of the furan ring, activating it for electrophilic substitution. The acetyl group, being an electron-withdrawing group, deactivates the ring but directs incoming electrophiles. Electrophilic attack primarily occurs at the C3 or C4 position, as the C2 and C5 positions are already substituted.
Nucleophilic Pathways: A nucleophile provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com The carbonyl carbon of the acetyl group is electrophilic due to the polarization of the C=O bond and is therefore a prime target for nucleophiles. This leads to nucleophilic addition reactions, a characteristic reaction of ketones. Furthermore, the hydrogen atoms on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles. youtube.com
The furan-ketone moiety undergoes a variety of reaction types, including addition, substitution, and elimination.
Addition Reactions:
To the Furan Ring: While furan is aromatic, its lower resonance energy compared to benzene makes it more susceptible to addition reactions. chemicalbook.com For example, hydrogenation can reduce the furan ring to dihydrofuran and subsequently to tetrahydrofuran. wikipedia.org Furan can also act as a diene in Diels-Alder reactions. wikipedia.orgpearson.com
To the Ketone: The carbonyl group readily undergoes nucleophilic addition. Reaction with reducing agents like sodium borohydride (B1222165) yields a secondary alcohol. Addition of Grignard reagents or organolithium compounds results in the formation of tertiary alcohols.
Substitution Reactions:
Electrophilic Aromatic Substitution: This is a key reaction for the furan ring. pearson.com Given that the C2 and C5 positions are occupied, electrophilic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts acylation) will occur at either the C3 or C4 position. pharmaguideline.com The directing effects of the existing substituents determine the precise location. The electron-donating ethoxy group directs ortho/para (to C4), while the electron-withdrawing acetyl group directs meta (to C4). Thus, substitution is strongly favored at the C4 position.
Nucleophilic Acyl Substitution: While the ketone itself does not undergo nucleophilic acyl substitution directly, it can be converted to derivatives (like esters from Baeyer-Villiger oxidation) that do. pearson.com
Elimination Reactions: Elimination reactions often follow addition reactions. For example, in the formation of an imine or enamine from the ketone, a nucleophilic addition of an amine is followed by the elimination of a water molecule. pearson.com Dehydration of the alcohol formed from the reduction of the ketone can also occur under acidic conditions to yield an alkene.
Characterization and Role of Reactive Intermediates
The pathways of the reactions discussed above are often mediated by transient, highly reactive species known as reactive intermediates. Their formation and stability are critical in determining the course and outcome of a reaction.
The structure of this compound allows for the formation of various reactive intermediates.
Carbocations: These positively charged species can be generated in several ways. dalalinstitute.com Protonation of the carbonyl oxygen by a strong acid creates a resonance-stabilized oxocarbenium ion. Electrophilic attack on the furan ring proceeds through a resonance-stabilized carbocation intermediate (an arenium ion), where the positive charge is delocalized over the ring and the oxygen atom. chemicalbook.compearson.com The stability of this intermediate dictates the regioselectivity of the substitution. Solvolysis reactions can also generate carbocations. beilstein-journals.org The generation of carbocations from 4-membered heterocycles has been described as a strategy to access disubstituted derivatives. chimia.ch
Carbanions: The most common carbanionic intermediate formed from this molecule is the enolate, generated by the deprotonation of the α-carbon of the acetyl group using a base. The resulting negative charge is delocalized onto the carbonyl oxygen, enhancing its stability.
Radical Intermediates: Radicals are species with unpaired electrons and are typically formed through homolytic bond cleavage initiated by heat or light. maricopa.edulibretexts.org For furan-containing compounds, radical pathways can be induced by photoredox catalysis. bris.ac.uk Such processes can lead to the formation of carbon-centered radicals on the furan ring or the side chain.
The detection of these short-lived species is challenging and often relies on indirect methods or advanced spectroscopic techniques. In situ NMR spectroscopy can be used to observe and characterize intermediates in real-time. mdpi.com Trapping experiments, where a reagent is added to react specifically with a suspected intermediate to form a stable, characterizable product, are also common. Mass spectrometry techniques like nano-ESI can be used to detect charged intermediates such as carbocations. nih.gov
The study of reactive intermediates is fundamental to mechanistic analysis for several reasons.
The identity of an intermediate can confirm a proposed reaction pathway. For example, distinguishing between an S_N1 and S_N2 mechanism often hinges on detecting or inferring the existence of a carbocation intermediate. nih.gov The stability of these intermediates plays a crucial role in controlling the reaction's regioselectivity and stereoselectivity. In electrophilic aromatic substitution on the furan ring of this compound, the relative stability of the possible carbocation intermediates determines where the electrophile will add. chemicalbook.compearson.com
Furthermore, understanding the lifecycle of reactive intermediates can help optimize reaction conditions to favor the formation of a desired product and minimize side reactions. edandersonchem.org For instance, knowledge of enolate formation and reactivity allows for the controlled alkylation or acylation at the α-position of the ketone. The study of radical intermediates is crucial for developing new C-C bond-forming reactions and for understanding potential degradation pathways initiated by light or heat. researchgate.netbris.ac.uk
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of chemical transformations involving the furan-ketone system is a critical aspect that dictates the three-dimensional arrangement of atoms in the resulting products. For a molecule like this compound, reactions at the ketone moiety or involving the furan ring can lead to the formation of new stereocenters. Understanding and controlling the formation of these stereocenters is paramount, particularly in the synthesis of complex molecules and pharmacologically active compounds where specific stereoisomers are often required for desired bioactivity. The principles of diastereoselectivity and enantioselectivity are central to achieving this control.
Diastereoselectivity and Enantioselectivity in Furan Ketone Transformations
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. Enantioselectivity, on the other hand, is the selective formation of one enantiomer over its mirror image. This is most often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment for the reaction to proceed.
While specific studies detailing the diastereoselectivity and enantioselectivity of reactions for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on closely related 2-acetylfuran (B1664036) derivatives. These studies provide a strong basis for predicting the stereochemical outcomes of similar transformations on the title compound.
A notable area of investigation is the enantioselective reduction of the ketone group in 2-acetylfurans to produce chiral furyl alcohols. These chiral alcohols are important intermediates in the synthesis of various functionalized molecules. Research has demonstrated that prochiral heteroaryl ketones, including those with furan moieties, can be successfully reduced with high enantioselectivity using chiral catalysts.
For instance, the asymmetric reduction of 2-acetylfuran and its derivatives has been effectively carried out using a chiral spiroaminoborate ester as a catalyst with a borane (B79455) source. nih.gov This method has shown high levels of enantiomeric excess (e.e.), indicating a strong preference for the formation of one enantiomer over the other.
The following table summarizes the results from the enantioselective reduction of 2-acetylfuran and a related substituted derivative, which can be considered as models for the potential behavior of this compound under similar conditions.
| Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (e.e.) (%) | Yield (%) |
|---|---|---|---|
| 2-Acetylfuran | 10 | 95 | Moderate |
| 2-Acetylfuran | 1 | 95 | Moderate |
| 2-Acetyl-5-methylfuran | 1 | Lower selectivity | N/A |
| 2-Acetyl-5-methylfuran | 10 | 91 | N/A |
The data indicates that for 2-acetylfuran, excellent enantioselectivity can be achieved even with a low catalyst loading of 1 mol%. nih.gov Interestingly, the presence of a methyl group at the 5-position of the furan ring, as in 2-acetyl-5-methylfuran, appears to influence the reaction's selectivity, requiring a higher catalyst loading to achieve high enantiopurity. nih.gov This suggests that the electronic and steric nature of the substituent at the 5-position of the furan ring, such as the ethoxy group in this compound, could play a significant role in the stereochemical outcome of such transformations. The electron-donating nature of the ethoxy group might influence the reactivity of the ketone and its interaction with the chiral catalyst.
In addition to reductions, other transformations such as aldol (B89426) reactions, Michael additions, and cycloadditions involving the furan-ketone system can also be rendered stereoselective. The choice of chiral catalyst, reaction conditions (temperature, solvent), and the nature of the reactants all contribute to the degree of diastereoselectivity and enantioselectivity observed. The development of new chiral catalysts and synthetic methodologies continues to be an active area of research, aiming to provide even greater control over the stereochemical course of reactions involving furan-ketone systems like this compound.
Theoretical and Computational Investigations of Electronic Structure and Reactivity
Quantum Chemical Calculations on the Furan (B31954) Ketone System
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nanobe.orgsciopen.com
A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical stability and reactivity of a molecule. mdpi.com For instance, studies on other furan derivatives have utilized DFT calculations to determine these energy values, providing insights into their electronic behavior. jmaterenvironsci.comnih.gov
A hypothetical data table for 1-(5-Ethoxyfuran-2-yl)ethan-1-one might look like this:
| Computational Method | Basis Set | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (eV) |
| DFT/B3LYP | 6-311++G(d,p) | Data not available | Data not available | Data not available |
The distribution of electron density within a molecule is not uniform. Quantum chemical calculations can generate a map of the molecular electrostatic potential (MEP), which highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species. For example, in related ketones, the oxygen atom of the carbonyl group is typically an electron-rich site, making it susceptible to attack by electrophiles.
Molecules are not static entities; they can exist in various spatial arrangements called conformations. libretexts.org Conformational analysis aims to identify the most stable three-dimensional structure of a molecule by calculating the energies of different conformers. drugdesign.orgauremn.org.br This is achieved through geometry optimization, a computational process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. nih.gov For this compound, this would involve determining the preferred orientation of the ethoxy and acetyl groups relative to the furan ring.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a larger system, such as in a solvent or on a surface.
The solvent in which a reaction is carried out can significantly influence its rate and outcome. rsc.org MD simulations can model the interactions between a solute molecule, like this compound, and the surrounding solvent molecules. These simulations can reveal how the solvent affects the stability of reactants, transition states, and products, thereby providing a deeper understanding of the reaction mechanism. researchgate.net
The interaction of molecules with catalyst surfaces is fundamental to many industrial processes. Computational studies can simulate the adsorption of a molecule onto a catalyst surface, such as a transition metal. aps.orgnih.govaps.orgarxiv.org These studies can determine the most stable adsorption geometry, the strength of the interaction (adsorption energy), and how the electronic structure of the molecule is altered upon adsorption. For furan derivatives, understanding their adsorption behavior on catalyst surfaces is relevant for processes like biomass conversion. osti.gov
Mechanistic Insights from Computational Modeling
Computational chemistry serves as a powerful tool to elucidate complex reaction mechanisms at a molecular level. For furan derivatives, these models can predict reaction pathways, identify key intermediates, and calculate the energetic profiles of reactions, which are often challenging to determine experimentally.
Transition State Analysis and Reaction Energy Barriers
Transition state theory is fundamental to understanding reaction kinetics. The transition state is the highest energy point along a reaction coordinate, and the energy required to reach it from the reactants is the activation energy or energy barrier. Lower energy barriers correspond to faster reaction rates.
Computational studies on 2-acetylfuran (B1664036) (AF2), a close structural analog of this compound (lacking the 5-ethoxy group), provide significant insights into its reactivity, particularly with hydroxyl (•OH) radicals. researchgate.netnih.gov These reactions are crucial in combustion and atmospheric chemistry. The primary reaction pathways investigated are OH-addition to the furan ring and H-abstraction from the acetyl side chain. researchgate.netnih.gov
DFT calculations have been used to map the potential energy surfaces for these reactions. For the OH-addition reactions, the calculations show that addition to the C(2) and C(5) positions of the furan ring are the most energetically favorable pathways. researchgate.netnih.gov The energy barriers for addition at various positions on the 2-acetylfuran ring have been calculated, revealing the kinetic preferences of the reaction. nih.gov
For instance, the energy barriers for OH addition to the C=C double bonds on the furan ring and the C=O double bond of the acetyl group show significant variation. nih.gov Addition to the C(2) and C(5) positions on the furan ring proceeds via the lowest energy barriers, indicating these are the dominant addition channels. researchgate.netnih.gov In contrast, H-abstraction from the methyl group on the acetyl side chain becomes the most dominant reaction channel at high temperatures. researchgate.net
Calculated Energy Barriers for the Reaction of 2-Acetylfuran (AF2) with •OH nih.gov
| Reaction Type | Position | Transition State | Energy Barrier (kcal/mol) |
|---|---|---|---|
| OH-Addition | C=O (carbonyl) | TS5 | 7.6 |
| C(2) (ring) | TS8 | -1.7 | |
| C(3) (ring) | TS13 | 2.4 | |
| C(5) (ring) | TS22 | -1.2 |
Further studies on furan hydrogenation and ring-opening on a Palladium (Pd(111)) surface also provide crucial data on activation energies. The decomposition of furan is found to initiate with ring opening at the C–O bond. rsc.org The energy barriers for C-C bond breaking are significantly higher than for C-O bond cleavage, making the latter the more competitive pathway. rsc.org
Calculated Activation Energies for Furan Ring Opening on Pd(111) rsc.org
| Reaction Pathway | Forward Energy Barrier (eV) | Backward Energy Barrier (eV) |
|---|---|---|
| O–αC Cleavage | 1.24 | 1.08 |
| αC–βC Cleavage | 2.37 | 0.29 |
| βC–βC Cleavage | 1.84 | 0.43 |
These findings suggest that for this compound, electrophilic attack or radical addition would likely favor the C(5) position, which is activated by the electron-donating ethoxy group, and the C(2) position, activated by the acetyl group. The presence of the ethoxy group would likely influence the energy barriers compared to the unsubstituted 2-acetylfuran.
Catalytic Cycle Simulations
Computational modeling is instrumental in simulating entire catalytic cycles, providing a step-by-step mechanistic understanding that guides the design of more efficient catalysts.
A relevant example is the gold-catalyzed isomerization of alkynyl epoxides to produce substituted furans. maxapress.com DFT calculations using the M06-2X functional have elucidated a multi-step mechanism. The catalytic cycle involves:
Coordination of the gold catalyst to the alkyne.
Opening of the strained epoxide ring (TS1).
Ring closure via attack of the alkoxide ion on the alkyne's C2 atom (TS2).
A series of proton transfer steps (TS3, TS4, TS5) to yield the final furan product. maxapress.com
Energy Barriers for AuCl₃-Catalyzed Furan Formation maxapress.com
| Step | Transition State | Energy Barrier (kcal/mol) | Description |
|---|---|---|---|
| 1 | TS1 | 15.5 | Epoxide Ring Opening |
| 2 | TS2 | 2.7 | Furan Ring Closure |
| 3 | TS3 | 62.2 | Proton Movement (Rate-Limiting) |
| 4 | TS4 | 39.2 | Proton Movement |
| 5 | TS5 | 30.1 | Proton Movement |
Another critical area is the catalytic hydrodeoxygenation (HDO) of furanic compounds, a key process in upgrading biomass into biofuels and chemicals. rsc.orgrsc.org Simulations of the direct deoxygenation (DDO) of furan and 2-methylfuran (B129897) on a Molybdenum disulfide (MoS₂) catalyst show that the reaction proceeds through adsorption of the furan molecule onto a vacancy on the catalyst surface, followed by heterolytic dissociation of dihydrogen. rsc.orgrsc.org The cycle concludes with the desorption of a water molecule to regenerate the active site, which is often the most energy-intensive step. rsc.org The reactivity order is found to be furan ≈ 2-methylfuran > benzofuran (B130515), highlighting the effect of substituents on the catalytic process. rsc.org
These computational models demonstrate that the reactivity of this compound in catalytic systems would be governed by the interplay between the furan ring's interaction with the catalyst surface and the electronic effects of both the ethoxy and acetyl substituents.
Advanced Analytical Approaches for Chemical Research on 1 5 Ethoxyfuran 2 Yl Ethan 1 One
Spectroscopic Techniques for Mechanistic Elucidation
To unravel the intricate step-by-step pathways of chemical reactions involving 1-(5-Ethoxyfuran-2-yl)ethan-1-one, it is essential to detect and characterize the transient molecules that form and disappear along the reaction coordinate. numberanalytics.com These reactive intermediates are often short-lived and present in low concentrations, making their study a significant challenge. ethz.ch Advanced spectroscopic methods provide the necessary sensitivity and time resolution to probe these fleeting species.
Time-Resolved Spectroscopy for Intermediates Detection
Time-resolved spectroscopy is a powerful tool for observing the dynamics of chemical reactions on very short timescales, from femtoseconds to seconds. This technique involves initiating a reaction, often with a pulse of light (photolysis), and then using subsequent spectroscopic probes (e.g., absorption or fluorescence) to monitor the appearance and decay of intermediates.
For reactions involving the furan (B31954) ring system in this compound, time-resolved spectroscopy could be instrumental in studying photochemical reactions, such as ring-opening or cycloaddition reactions. Upon excitation with a laser pulse, the furan moiety could form excited states or radical intermediates that dictate the reaction pathway. By tracking the changes in the absorption spectrum over time, researchers can identify the characteristic spectral signatures of these intermediates and measure their lifetimes, providing critical data for mechanistic proposals.
Table 1: Hypothetical Time-Resolved Spectroscopy Data for a Reaction of this compound
| Time Delay (ps) | Observed Transient Species | Wavelength of Max. Absorption (λmax, nm) | Lifetime (τ) |
|---|---|---|---|
| 10 | Singlet Excited State [S1] | 450 | 150 ps |
| 200 | Triplet Excited State [T1] | 520 | 2.5 ns |
Mass Spectrometry for Reaction Intermediate Identification
Mass spectrometry (MS) is an indispensable technique for identifying reaction intermediates due to its exceptional sensitivity and ability to determine the mass-to-charge ratio (m/z) of molecules. numberanalytics.comrsc.org Modern soft ionization techniques, particularly Electrospray Ionization (ESI-MS), allow for the gentle transfer of charged or chargeable intermediates from a liquid reaction mixture into the gas phase for analysis without significant fragmentation. ethz.chresearchgate.net
In the study of this compound, ESI-MS can be used to "fish" for transient cationic or anionic intermediates directly from the reacting solution. researchgate.net For instance, in an acid-catalyzed condensation reaction, protonated intermediates or subsequent carbocation species could be detected. By coupling the mass spectrometer to a reaction vessel, one can monitor the evolution of these intermediates in real time. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where a specific intermediate ion is isolated, fragmented through collision-induced dissociation (CID), and its fragments analyzed to confirm its structure. rsc.org
Table 2: Potential Intermediates in a Hypothetical Aldol (B89426) Condensation of this compound Detectable by ESI-MS
| Proposed Intermediate | Chemical Formula | Expected m/z [M+H]⁺ |
|---|---|---|
| Protonated this compound | C₈H₁₁O₃⁺ | 155.07 |
| Enol Intermediate | C₈H₁₀O₃ | 154.06 (as radical cation) |
| Aldol Adduct Dimer | C₁₆H₂₀O₅ | 308.13 (as [M+H]⁺) |
Ion Mobility Spectrometry for Structural Characterization of Transient Species
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov When coupled with mass spectrometry (IM-MS), it becomes a particularly potent tool for mechanistic studies. This hyphenated approach provides an additional dimension of separation, allowing for the differentiation of isomers (ions with the same m/z but different structures) and conformers. acs.org
For complex reactions involving this compound, multiple intermediates with identical elemental compositions but different arrangements (isomers) may coexist. nih.gov For example, in a rearrangement reaction, a furan ring could rearrange to a pyran-like structure. While these isomers would be indistinguishable by MS alone, their different three-dimensional shapes would lead to different drift times in the IMS cell. This allows researchers to not only confirm the presence of multiple species but also to gain insight into their respective structures by measuring their collision cross-sections (CCS), a value related to their shape. nih.govacs.org
Table 3: Illustrative IM-MS Data for Distinguishing Isobaric Transient Species
| m/z | Drift Time (ms) | Proposed Structure |
|---|---|---|
| 207.09 | 15.2 | Intermediate A (Linear Adduct) |
| 207.09 | 18.5 | Intermediate B (Cyclized Isomer) |
Chromatographic Methods for Process Monitoring and Product Purity (excluding basic identification)
Beyond mechanistic studies, advanced chromatographic methods are vital for monitoring the progress of a chemical synthesis and ensuring the final purity of the product. These techniques offer high-resolution separation of complex mixtures, allowing for quantitative analysis of reactants, products, and byproducts.
For the production of this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary tools. Advanced applications of these techniques focus on enhancing separation efficiency and detection sensitivity for rigorous quality control.
Gas Chromatography (GC): Capillary GC, especially when coupled with tandem mass spectrometry (GC-MS/MS), provides exceptional selectivity for analyzing volatile compounds in a complex reaction matrix. mdpi.comnih.gov The use of high-efficiency capillary columns, such as those with polar stationary phases, can improve the separation of furan derivatives from structurally similar impurities. e3s-conferences.org For process monitoring, automated sampling systems can periodically draw from a reactor, allowing for near real-time tracking of reaction conversion and byproduct formation. Solid-phase microextraction (SPME) offers a solvent-free method for sample preparation, concentrating trace-level impurities for more sensitive detection. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for monitoring reactions involving less volatile or thermally sensitive compounds. The use of HPLC with a Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths, helping to distinguish between compounds with different chromophores. nih.gov For purity analysis, UHPLC (Ultra-High-Performance Liquid Chromatography) systems, which use columns with smaller particles, offer significantly faster analysis times and higher resolution compared to conventional HPLC. This is critical for detecting and quantifying trace impurities in the final product, ensuring it meets stringent quality specifications.
Table 4: Comparison of Advanced Chromatographic Methods for Analysis of this compound
| Technique | Application | Advantages | Typical Column/Detector |
|---|---|---|---|
| Capillary GC-MS/MS | Byproduct profiling, Trace impurity analysis | High sensitivity and selectivity; structural confirmation of unknowns. mdpi.comnih.gov | HP-5MS, Rxi-624Sil MS / Tandem Mass Spectrometer nih.govsepscience.com |
| Automated GC-FID | Real-time process monitoring | Quantitative analysis of major components; robust and reliable. | Capillary column with polar phase / Flame Ionization Detector e3s-conferences.org |
| UHPLC-DAD | High-throughput purity screening | Fast analysis times, high resolution, quantification of chromophoric species. nih.gov | Sub-2 µm particle C18 column / Diode Array Detector |
Table 5: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-acetylfuran (B1664036) |
| 2-furoic acid |
| 2-methylfuran (B129897) |
| 2-pentylfuran |
| 3-methylfuran |
| 5-hydroxymethylfurfural (B1680220) (HMF) |
| Furan |
| Furfuryl alcohol |
Applications in Chemical Synthesis and Advanced Materials Chemistry
1-(5-Ethoxyfuran-2-yl)ethan-1-one as a Building Block in Organic Synthesis
As a bifunctional molecule, this compound serves as a valuable intermediate in organic synthesis. The acetyl group offers a reactive site for a multitude of transformations, while the furan (B31954) ring, activated by the electron-donating ethoxy group, can participate in various cycloaddition and ring-opening reactions.
Precursor in the Synthesis of Complex Organic Molecules
The utility of 2-acylfurans, such as this compound, as foundational units for constructing more complex molecules is well-established. The ketone functionality can undergo standard reactions like oxidation to produce the corresponding carboxylic acid or reduction to form an alcohol, providing pathways to different classes of compounds. The furan ring itself acts as a masked 1,4-dicarbonyl equivalent, a feature that allows for its conversion into other cyclic and acyclic systems. This strategy is a cornerstone in the synthesis of complex natural products and other intricate organic structures. rsc.org The presence of the ethoxy group at the 5-position influences the reactivity of the furan ring, potentially directing outcomes in electrophilic substitution or catalytic reduction reactions.
The synthesis of complex molecules often involves multi-step sequences where building blocks are methodically assembled. lkouniv.ac.inyoutube.com Furan-based ketones are employed in these sequences to introduce specific structural motifs that are later elaborated into the final target molecule.
Table 1: Examples of Transformations for Synthesizing Complex Molecules from Furan Ketones
| Starting Material Class | Reaction Type | Resulting Complex Structure | Research Focus |
| Furfuryl Ketones | Ring-opening/Rearrangement | Triketone equivalent | Provides access to acyclic structures with multiple carbonyl groups for further elaboration. rsc.orgfau.de |
| 1-(Furan-2-yl)ethan-1-one | Oxidation (e.g., with KMnO₄) | Furan-2-carboxylic acid derivative | Creation of functionalized furanic acids. |
| 1-(Furan-2-yl)ethan-1-one | Reduction (e.g., with NaBH₄) | 1-(Furan-2-yl)ethan-1-ol derivative | Synthesis of furan-containing secondary alcohols. |
| 2-Acylfurans | Visible-Light Photoredox Catalysis | 3-Acylpyridines | A metal-free, one-pot reaction for pyridine (B92270) synthesis from readily available materials. organic-chemistry.org |
Role in Heterocycle Synthesis (excluding pharmaceutical intermediates)
A significant application of this compound and related furan ketones is their use as precursors for other heterocyclic systems. The furan ring can be viewed as a synthon that, through cleavage and recyclization, yields different aromatic and non-aromatic rings. This transformation is particularly useful for synthesizing substituted pyridines and pyrazoles.
For instance, a common strategy involves the reaction of a furfuryl ketone with hydrazine. rsc.orgfau.dersc.org In this process, the furan ring is opened, and the resulting intermediate cyclizes to form a pyrazole (B372694) ring. This method provides a straightforward route to pyrazolylvinyl ketones, which are themselves useful building blocks. rsc.orgfau.de Similarly, furans can be transformed into 3-pyridinols and 2,3-pyridinediols through processes involving electrolytic oxidation followed by condensation with an amine source. scispace.com These methods highlight the versatility of the furan core in accessing a diverse range of heterocyclic structures relevant to materials science and general chemical synthesis. nih.govacs.orgnih.gov
Table 2: Synthesis of Heterocycles from Furan-Based Precursors
| Furan Precursor | Reagents | Resulting Heterocycle | Key Features of Synthesis |
| Furfuryl Ketones | Hydrazine hydrochloride, Sodium acetate | Pyrazolylvinyl Ketones | Mild reaction conditions, atom-efficient, uses furan as a triketone equivalent. rsc.orgfau.dersc.org |
| 2-Carbomethoxy-5-isopropylfuran | 1. Electrolysis in MeOH; 2. NH₂OH·HCl; 3. H₂, Catalyst | 6-Isopropyl-3-pyridinol | Multi-step transformation of a furan ester into a substituted pyridine. scispace.com |
| Methyl furoate | 1. Electrolysis in MeOH; 2. NH₃ in MeOH; 3. H₂O, HCl | 2,3-Pyridinediol | Conversion of a simple furan ester into a dihydroxypyridine. scispace.com |
| Ethyl Furan-2-carboxylate | Aryl methyl ketones, Sodium, Toluene | β-Keto-enol Furan Derivatives | Claisen condensation to produce functionalized furan ketones with potential applications as chemical intermediates. nih.govacs.org |
Exploration of Furan Ketone Architectures in Advanced Materials
The rigid, aromatic structure of the furan ring, combined with the reactivity of the ketone group, makes furan ketones like this compound attractive components for advanced materials. Their incorporation into polymers and other materials can impart desirable thermal, mechanical, and functional properties. eucalyptus.com.brresearchgate.net
Incorporation into Polymer Scaffolds and Resins (e.g., epoxy monomers)
Furan-based compounds are increasingly explored as sustainable, bio-based alternatives to petroleum-derived monomers in polymer synthesis. unina.itrsc.org Furan ketones can be integrated into epoxy resins, leading to materials with high thermal stability. For example, furan-series ketones can be reacted with epoxy diane (B1216588) resins to produce furan-epoxy powder binders that are stable during storage and result in cured materials with a strain heat resistance of up to 320°C. google.com The incorporation of the furan moiety into polymer backbones, such as in poly(aryl ether ketone)s (PAEKs), has been shown to yield resins with excellent thermal properties, good solubility, and low dielectric constants. bohrium.com
Furthermore, furan derivatives are used to create bio-based epoxy resins that offer improved flame retardancy and mechanical properties due to the high crosslink density and the inherent structure of the furan ring. mdpi.com The selective introduction of furan units into high-performance conjugated polymers, such as those based on diketopyrrolopyrrole, is a strategy to enhance sustainability without significantly compromising electronic properties. acs.orgnih.gov
Table 3: Furan Ketones in Polymer and Resin Formulations
| Polymer/Resin Type | Furan-Based Component | Co-Reactants/Modifiers | Key Properties of Resulting Material |
| Furan-Epoxy Binder | Ketones of the furan series (e.g., difurfurylideneacetone) | Epoxy diane resin, Phenol-formaldehyde resin | High yield (up to 95%), long storage stability, high strain heat-resistance (up to 320°C). google.com |
| Bio-based Epoxy Resins | Furan derivatives | Bio-based amines, other epoxy monomers | Enhanced flame retardancy, high crosslink density, improved mechanical properties. mdpi.com |
| Poly(aryl ether ketone) (PAEK) | Bio-based furan ketone monomer | Cyclohexane-containing monomers | Excellent thermal stability (Td5% up to 478°C), good solubility, low dielectric constant. bohrium.com |
| Conjugated Polymers | Furanyl-diketopyrrolopyrrole units | Thienyl-diketopyrrolopyrrole units | Good processability in non-chlorinated solvents, high charge mobility (up to 1.87 cm²/Vs). acs.org |
Furan-Containing Structures in Functional Materials Development (e.g., nanofiber sponges)
The unique chemistry of the furan ring allows for its use in creating dynamic and functional materials. A key reaction is the Diels-Alder cycloaddition, where the furan acts as a diene. This reaction is often thermally reversible, enabling the development of self-healing materials and recyclable thermosets. researchgate.net
This functionality is exploited in the creation of advanced materials like nanofiber sponges. Furan-containing polymers, such as bio-based polyurethanes, can be produced and processed via electrospinning to create nanofiber membranes. researchgate.netehu.esehu.es These nanofiber scaffolds, which mimic the natural extracellular matrix, can be functionalized through the furan's Diels-Alder reactivity and show promise in tissue engineering applications due to their biocompatibility. researchgate.netumw.edu.plnih.gov Beyond biomedical uses, furan-functionalized carbon nanofiber sponges have been investigated for energy applications. Theoretical calculations suggest that furan functional groups can donate electrons to graphitic structures, making them potentially useful as anode materials in lithium-ion batteries. repositorioinstitucional.mx These sponges can exhibit high porosity and resilience, even at elevated temperatures. brown.edu
Table 4: Furan-Containing Functional Materials
| Material Type | Furan-Based Component | Fabrication Method | Key Feature/Application |
| Polyurethane Nanofibers | 2,5-bis(hydroxymethyl)furan as a chain extender | Electrospinning | Functionalizable via Diels-Alder reaction; biocompatible for tissue engineering scaffolds. researchgate.netehu.esehu.es |
| Polyester Nanofibers | Poly(decamethylene furanoate-co-dilinoleic furanoate) | Enzymatic synthesis followed by electrospinning | Biodegradable and biocompatible; fiber diameters of 500-700 nm for scaffolding. umw.edu.plnih.govchemrxiv.org |
| Nitrogen-Doped Nanofiber Sponges | Furan functional groups on carbon nanofibers | Aerosol-assisted chemical vapor deposition (AACVD) | Hydrophobic; potential as anode materials in Li-Ion batteries due to electron-donating properties. repositorioinstitucional.mx |
| Thermally Reversible Networks | Polymers with pendant furan chromophores | Diels-Alder reaction with bismaleimides | Self-healing materials, recyclable thermosets. eucalyptus.com.brresearchgate.net |
Catalytic Applications (excluding specific biological/pharmaceutical catalysis)
While direct catalytic use of this compound is not extensively documented, the broader class of furan derivatives and related ketones participates in and influences various catalytic processes. The electronic properties of the furan ring, modified by substituents like the acetyl and ethoxy groups, can play a role in coordinating with metal centers or in influencing the reactivity of catalytic systems.
Furan derivatives are central to the catalytic upgrading of biomass. For instance, ruthenium-based pincer complexes have been effectively used for the dehydrogenative oxidation of furfural (B47365) (a furan aldehyde) to furoic acid, a valuable chemical intermediate, using water as the oxidant and producing hydrogen gas. nih.gov This demonstrates the potential for furanic compounds to act as substrates in advanced, environmentally friendly catalytic cycles. Furthermore, the catalytic synthesis of aromatic-aliphatic and heterocyclic-aliphatic ketones, including those derived from furan, has been explored, indicating the role of catalysis in producing these valuable compounds. acs.org The development of novel catalytic pathways, such as the cross-ketonization of furan esters with carboxylic acids over solid catalysts like ZrO₂, offers a greener alternative to traditional methods for producing acyl furans.
Table 5: Catalytic Systems Involving Furan Derivatives
| Catalytic System | Furan Derivative Role | Reaction Catalyzed | Significance |
| Ruthenium-pincer complexes (e.g., acridine (B1665455) PNP) | Substrate (Furfural/HMF) | Dehydrogenative oxidation to furoic acid/FDCA | Green chemistry route using water as an oxidant, co-producing H₂ gas. nih.gov |
| Palladium catalyst | Synthesis of arylated ketones | Suzuki cross-coupling reactions | Formation of furan-based arylated ketones with potential NLO properties. researchgate.net |
| Zirconia (ZrO₂) | Reactant (Methyl 2-furoate) | Cross-ketonization with acetic acid | Continuous-flow, gas-phase synthesis of 2-acetyl furan, a high-value chemical. |
Environmental Chemical Transformations and Fate of Furanic Compounds
Abiotic Degradation Pathways of Ethoxyfurans in Chemical Systems
Abiotic degradation encompasses the chemical transformation of a compound in the environment without the involvement of biological organisms. For ethoxyfurans like 1-(5-Ethoxyfuran-2-yl)ethan-1-one, key abiotic pathways include reactions initiated by sunlight (photochemical transformations) and reactions with water (hydrolysis).
The furan (B31954) ring is susceptible to transformations when exposed to ultraviolet (UV) radiation from sunlight. The photochemistry of furans is complex and can lead to various products through isomerization, rearrangement, or decomposition. While specific data on this compound is limited, the behavior of analogous furan derivatives provides insight into its likely photochemical fate.
Upon direct irradiation, furans can rearrange to form "Dewar furans" (the bicyclo[2.1.0] isomer), which are often intermediates that can revert to the original furan or proceed to form other products. In sensitized photolysis, furan derivatives are known to undergo ring contraction to form cyclopropenyl ketones. For substituted furans, the reaction can yield a mixture of isomers and decomposition products. For instance, the irradiation of 2,5-disubstituted furans can lead to the formation of isomeric 2,4-disubstituted furans and allene (B1206475) derivatives via a cyclopropenyl ketone intermediate. The presence of an acetyl group, as in 2-acetylfuran (B1664036), can influence these pathways, potentially participating in or sensitizing photochemical reactions.
Table 1: Potential Photochemical Transformation Products of Substituted Furans
| Precursor Type | Reaction Type | Key Intermediates | Potential Products |
|---|---|---|---|
| 2,5-Disubstituted Furan | Photoisomerization | Cyclopropenyl ketone | 2,4-Disubstituted furan, Allene derivatives |
| Furan (general) | Photoisomerization | Dewar furan | Cyclopropene-3-carbaldehyde |
| Furan (general) | Photolysis (gas phase) | Radical species | Carbon monoxide, Cyclopropene, Propyne |
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound towards hydrolysis depends on the reactivity of its two key functional components: the furan ring and the ethoxy group (an ether).
Ethers are generally resistant to hydrolysis under neutral or basic conditions. However, they can be cleaved under strongly acidic conditions, though this is typically slow for aryl ethers. The furan ring, which can be viewed as a cyclic di-enol ether, is susceptible to acid-catalyzed hydrolysis. chemtube3d.com This reaction involves protonation of the furan oxygen, followed by nucleophilic attack by water, leading to ring-opening and the formation of a 1,4-dicarbonyl compound. chemtube3d.com In the case of this compound, acid hydrolysis would be expected to yield a substituted hexane-2,5-dione derivative.
Redox Reactions and Electron Transfer Processes in Chemical Environments
Redox (reduction-oxidation) reactions involve the transfer of electrons and are fundamental to the transformation of organic compounds in the environment. Furan derivatives can undergo both oxidation and reduction.
Oxidation is a major degradation pathway for furans in the environment. The furan ring is electron-rich and can be oxidized by various environmental oxidants. In the atmosphere, the reaction with hydroxyl radicals (•OH) is a significant transformation route. Studies on the analogous compound, 2-acetylfuran, have shown that •OH radicals can add to the C=C double bonds of the furan ring or abstract a hydrogen atom from the acetyl group. The addition of •OH to the C2 and C5 positions on the furan ring are the most energetically favorable pathways. This initiates a series of reactions that can lead to ring-opening and the formation of smaller, more oxidized products. In soil and aquatic environments, furan rings can be oxidized by reactive oxygen species generated through photochemical processes or by metal oxides (e.g., iron(III)). epa.gov Oxidation of the furan ring by cytochrome P450 enzymes in biological systems, a process that can be mimicked in chemical systems, leads to the formation of a reactive cis-2-butene-1,4-dial metabolite. acs.org
Reduction of the furan ring can also occur, though it is less common as a primary environmental fate process compared to oxidation. The acetyl group of this compound can be reduced to a secondary alcohol, forming 1-(5-ethoxyfuran-2-yl)ethan-1-ol. This transformation is often carried out by specific chemical reagents or biocatalysts.
General Principles of Environmental Chemistry Applied to Furan Derivatives
Furan derivatives, including this compound, are part of a class of compounds that are increasingly important as bio-based platform chemicals. nih.gov Their environmental behavior is governed by their physicochemical properties and their susceptibility to various transformation processes.
Many furanic compounds originate from the acid-catalyzed dehydration of carbohydrates derived from biomass. nih.govresearchgate.net Their release into the environment can occur from biorefineries or through the combustion of biomass. In soil, furans can also be formed abiotically through the oxidation of natural organic matter, such as catechols, in the presence of iron(III) and hydrogen peroxide under acidic conditions. epa.gov
Once in the environment, the fate of a furan derivative is determined by processes such as volatilization, sorption to soil and sediment, and degradation. The volatility of this compound will influence its partitioning between air, water, and soil. Its solubility in water and its octanol-water partition coefficient (Kow) will determine its tendency to adsorb to organic matter in soil and sediment.
Considerations for Sustainable Chemical Processes in Furan Ketone Synthesis
The synthesis of furan ketones like this compound is increasingly guided by the principles of green and sustainable chemistry. This involves using renewable feedstocks, minimizing waste, and employing energy-efficient and safe processes.
A primary sustainable approach to furan chemistry involves utilizing biomass as the initial raw material. Furan itself can be produced by the decarbonylation of furfural (B47365), which is derived from pentose (B10789219) sugars in lignocellulosic biomass. The synthesis of 2-acetylfuran, a close analog of the target compound, is typically achieved through the Friedel-Crafts acylation of furan with acetic anhydride. Sustainable modifications to this process include the use of solid acid catalysts (e.g., zeolites) instead of traditional Lewis acids to simplify catalyst recovery and reduce waste.
Recent research has focused on developing even greener synthetic routes. This includes one-pot reactions that combine multiple steps, the use of alternative energy sources like microwave irradiation to reduce reaction times and energy consumption, and biocatalytic methods. nih.gov For example, the asymmetric bioreduction of furan ketones to produce chiral heterocyclic alcohols has been demonstrated using whole-cell biocatalysts, offering a highly selective and environmentally benign transformation pathway. rsc.org The etherification of biomass-derived furans, such as 5-hydroxymethylfurfural (B1680220) (HMF), to produce furanic ethers is also an area of active research, employing novel solid acid catalysts. bohrium.com These approaches highlight a shift towards more sustainable production methods for this important class of chemical intermediates.
Table 2: Comparison of Synthesis Methods for Furan Ketones
| Method | Catalyst / Reagents | Advantages | Disadvantages | Sustainability Aspect |
|---|---|---|---|---|
| Traditional Friedel-Crafts Acylation | Furan, Acetic Anhydride, Lewis Acid (e.g., AlCl₃) | High yield, well-established | Requires stoichiometric catalyst, generates corrosive waste | Low |
| Modified Friedel-Crafts Acylation | Furan, Acetic Anhydride, Solid Acid Catalyst (e.g., Zeolite) | Recyclable catalyst, reduced waste | May require higher temperatures | Medium |
| Biocatalytic Reduction | Furan Ketone, Whole-cell Biocatalyst (e.g., Lactobacillus) | High enantioselectivity, mild conditions, aqueous media | Applicable to reduction, not synthesis of the ketone | High (for transformation) |
| Microwave-Assisted Synthesis | Varies (e.g., one-pot reactions) | Rapid heating, shorter reaction times, often higher yields | Specialized equipment required | High (Energy Efficiency) |
Q & A
Q. What are the recommended methods for synthesizing and purifying 1-(5-Ethoxyfuran-2-yl)ethan-1-one?
A Claisen-Schmidt condensation is a viable approach, adapted from protocols for similar furan derivatives. React 5-ethoxyfuran-2-carbaldehyde with acetyl chloride or a methyl ketone derivative in ethanol under basic catalysis (e.g., KOH). Monitor reaction progress via TLC (hexane/ethyl acetate 7:3) and isolate the product by quenching in ice, followed by vacuum filtration. Purify via recrystallization from ethanol to achieve >70% yield. Adjust stoichiometry and reaction time based on substituent reactivity .
Q. How should researchers characterize this compound using spectroscopic techniques?
- NMR : Compare H and C chemical shifts with structurally analogous compounds (e.g., 1-(5-methylfuran-2-yl)ethan-1-one). Use HSQC to resolve overlapping signals, particularly for the ethoxy group ( ~1.3 ppm for CH, ~4.0 ppm for OCH) and ketone ( ~2.5 ppm) .
- IR : Identify key bands for the ethoxy group (C-O stretch at ~1050–1150 cm) and ketone (C=O stretch at ~1680–1720 cm) using NIST reference data .
- Mass Spectrometry : Confirm molecular ion ([M] at m/z 154) and fragmentation patterns (e.g., loss of ethoxy or acetyl groups) .
Q. What safety precautions are essential during handling?
Follow protocols for analogous furan ketones:
- Use fume hoods to avoid inhalation (PEL: <5 mg/m).
- Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Store in a cool, ventilated area away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can crystallographic refinement challenges be addressed for this compound?
Use SHELXL for refinement, particularly for resolving disorder in the ethoxy group or furan ring. For twinned crystals, apply the TWIN/BASF command to refine twin fractions. Validate hydrogen bonding (e.g., C=O⋯H interactions) using Olex2 or Mercury. High-resolution data (<1.0 Å) is critical to mitigate errors from weak diffraction .
Q. What strategies resolve contradictions in experimental vs. computational data?
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) and compare bond lengths/angles with crystallographic data (e.g., furan C-O bond: ~1.36 Å experimentally vs. ~1.38 Å computationally).
- Dynamic NMR : Probe conformational flexibility (e.g., ethoxy rotation barriers) using variable-temperature H NMR in DMSO-d .
Q. How can reactivity be modulated for functionalization or derivatization?
- Electrophilic Substitution : Nitrate the furan ring using HNO/AcO at 0°C, targeting the 4-position. Monitor regioselectivity via LC-MS.
- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the ketone to a secondary alcohol, while NaBH selectively targets the acetyl group. Confirm products via C NMR .
Methodological Considerations Table
Notes
- Data Sources : Prioritize peer-reviewed journals (e.g., Green Chemistry, Journal of Fundamental and Applied Sciences) and databases (NIST, PubChem) over commercial platforms .
- Contradictions : Cross-validate spectral data with synthetic intermediates to isolate artifacts (e.g., oxidation byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
